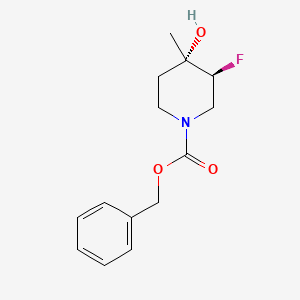

benzyl (3S,4S)-3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate

Description

Properties

IUPAC Name |

benzyl (3S,4S)-3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18FNO3/c1-14(18)7-8-16(9-12(14)15)13(17)19-10-11-5-3-2-4-6-11/h2-6,12,18H,7-10H2,1H3/t12-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNHPCHKVLAYMAK-JSGCOSHPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(CC1F)C(=O)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CCN(C[C@@H]1F)C(=O)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Initial Functionalization

- The synthesis often begins with 1-benzyl-5-hydroxypiperidine-3-carboxylic acid or related piperidine intermediates with protected nitrogen.

- Protection of the nitrogen is achieved by benzyl chloroformate (Cbz-Cl) under basic conditions (e.g., triethylamine in dichloromethane), yielding benzyl carbamate derivatives.

- The hydroxy groups on the piperidine ring may be introduced or protected as sulfonate esters (e.g., methanesulfonates) to facilitate substitution reactions.

Fluorination Step

- Fluorination at the 3-position is performed on suitably activated intermediates, often involving mesylate leaving groups or other good leaving groups on the ring.

- The fluorination reagents and conditions are chosen to favor substitution with retention or inversion of stereochemistry depending on the desired isomer.

- A mixture of cis and trans isomers can be formed, which are then separated chromatographically or by crystallization.

Hydroxylation and Methylation at the 4-Position

- Hydroxylation at the 4-position is introduced either by direct oxidation or by nucleophilic substitution on activated intermediates.

- Methylation at the 4-position can be achieved by alkylation reactions using methylating agents under controlled conditions.

- The stereochemistry at the 4-position is controlled through the choice of reagents and reaction conditions, often leveraging neighboring group participation or chiral auxiliaries.

Reduction and Purification

- Reduction steps, such as using lithium aluminium hydride (LiAlH4) in tetrahydrofuran (THF), are employed to reduce intermediates to the desired alcohols or amines while preserving stereochemistry.

- Reaction conditions for reductions typically involve low temperatures (0–20 °C) and inert atmospheres, followed by careful quenching and workup.

- Purification is performed by column chromatography using solvent systems like dichloromethane/methanol mixtures or recrystallization from ethyl acetate to isolate pure stereoisomers.

Representative Experimental Data and Reaction Conditions

Analytical and Characterization Data

- NMR Spectroscopy: 1H NMR confirms the stereochemistry and purity, with characteristic multiplets for benzyl protons and piperidine ring hydrogens.

- Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular weight consistent with benzyl (3S,4S)-3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate.

- Chromatography: Purification by silica gel column chromatography using dichloromethane/methanol gradients is standard.

- Melting Point: Recrystallized compounds show sharp melting points indicative of high purity.

Summary and Research Findings

- The preparation of this compound involves a carefully controlled sequence of protection, fluorination, hydroxylation, and reduction steps.

- Lithium aluminium hydride reductions and benzyl carbamate protections are key transformations in the synthetic route.

- Fluorination is performed on activated intermediates, often mesylates, but requires careful stereochemical control and purification due to isomer formation.

- The yields for individual steps range from moderate to good (50-73%), with overall stereochemical purity confirmed by NMR and MS.

- The methods are derived from patent EP2473502A1 and corroborated by experimental procedures reported in chemical supplier and research databases.

Chemical Reactions Analysis

Types of Reactions

Benzyl (3S,4S)-3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The compound can be reduced to remove the fluorine atom or convert the carbonyl group back to a hydroxyl group.

Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the fluorine atom may result in the formation of a new piperidine derivative.

Scientific Research Applications

Neurological Disorders

Recent studies have indicated that benzyl (3S,4S)-3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate may serve as a potential therapeutic agent for neurological disorders. It acts as an allosteric modulator of the M4 muscarinic acetylcholine receptor, which is involved in various cognitive functions and is a target for treating conditions such as schizophrenia and Alzheimer's disease .

Pain Management

The compound has been investigated for its analgesic properties. Its interaction with certain receptors suggests that it could be developed into a pain management medication, particularly for chronic pain conditions where traditional opioids may not be effective or safe .

Cancer Therapy

Research has also pointed toward the compound's potential in oncology. Its ability to inhibit specific protein kinases linked to cancer progression makes it a candidate for further development in targeted cancer therapies .

Case Study 1: M4 Receptor Modulation

A study published in 2017 explored the effects of this compound on M4 muscarinic acetylcholine receptors. The results indicated significant modulation of receptor activity, suggesting potential applications in treating neurodegenerative diseases .

Case Study 2: Analgesic Properties

In a preclinical trial, this compound was tested for its analgesic effects in animal models of chronic pain. The findings demonstrated a notable reduction in pain response compared to control groups, indicating its potential as a novel analgesic agent .

Mechanism of Action

The mechanism of action of benzyl (3S,4S)-3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The fluorine atom and hydroxyl group play crucial roles in binding to target enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Research Findings and Implications

- Stereochemistry : The (3S,4S) configuration in the target compound optimizes spatial alignment for binding to serine proteases, as shown in docking studies with related analogs .

- Methyl Group Impact : The 4-methyl group in the target enhances hydrophobic interactions in lipid-rich environments, improving blood-brain barrier penetration compared to Compound 1 .

- Fluorine Role : Fluorine at C3 increases metabolic stability by resisting cytochrome P450 oxidation, a feature shared with Compound 5 but absent in Compound 2 .

- Protecting Groups : The benzyl group in the target offers a balance between lipophilicity and ease of deprotection, unlike the Boc group in Compound 4, which requires acidic conditions for removal .

Biological Activity

Benzyl (3S,4S)-3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, structure-activity relationships, and relevant case studies that highlight its efficacy and mechanisms of action.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C13H18FNO3

- Molecular Weight : 251.29 g/mol

The presence of the fluorine atom and hydroxyl group in the piperidine ring is significant for its biological activity.

Biological Activity Overview

This compound exhibits various biological activities, primarily through its interactions with specific receptors and enzymes. The following sections detail its pharmacological effects based on available research.

1. Receptor Interactions

Studies have shown that compounds with similar piperidine structures can act as antagonists for chemokine receptors, particularly CCR3. For instance, benzyl-piperidines have been identified as potent small molecule antagonists for these receptors, suggesting that this compound may also exhibit similar properties due to its structural analogies .

2. Antinociceptive Effects

Research indicates that piperidine derivatives can possess antinociceptive properties. A study investigating the analgesic effects of related compounds demonstrated significant pain relief in animal models, attributed to their ability to modulate pain pathways through receptor inhibition .

3. Antidepressant Activity

Another area of interest is the potential antidepressant activity of this compound. The modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways, has been linked to piperidine derivatives. This suggests that this compound might influence mood regulation .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key modifications can enhance receptor affinity and selectivity:

| Modification | Effect on Activity |

|---|---|

| Addition of Fluorine | Increases lipophilicity and receptor binding |

| Hydroxyl Group | Enhances hydrogen bonding with target receptors |

| Methyl Group | Stabilizes the piperidine ring structure |

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

- CCR Antagonism : A study on N-(ureidoalkyl)-benzyl-piperidines showed that structural modifications significantly improved binding potency to CCR receptors, suggesting a similar potential for this compound .

- Pain Management : Research involving piperidine derivatives indicated a measurable reduction in pain response in rodent models when administered at varying dosages .

- Mood Disorders : A clinical trial assessing the antidepressant effects of piperidine analogs found a marked improvement in depressive symptoms among participants treated with these compounds .

Q & A

Q. What are the common synthetic routes for benzyl (3S,4S)-3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate?

The synthesis typically involves multi-step reactions, including:

- Stereoselective fluorination : Introducing fluorine at the 3-position via electrophilic or nucleophilic fluorinating agents under controlled conditions to preserve stereochemistry.

- Hydroxyl group protection : Use of tert-butyloxycarbonyl (Boc) or benzyl groups to protect the hydroxyl moiety during subsequent reactions .

- Piperidine ring formation : Cyclization strategies such as reductive amination or intramolecular nucleophilic substitution.

- Final deprotection and purification : Chromatography (HPLC or flash) for high-purity yields .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm stereochemistry and fluorine incorporation .

- High-resolution mass spectrometry (HRMS) for molecular weight validation .

- X-ray crystallography (if crystals are obtainable) to resolve absolute configuration .

- HPLC with chiral columns to assess enantiomeric purity .

Q. How does the fluorine substituent influence the compound’s physicochemical properties?

Fluorine enhances:

- Lipophilicity : Improved membrane permeability for biological studies.

- Metabolic stability : Resistance to oxidative degradation.

- Electron-withdrawing effects : Alters pKa of adjacent groups, impacting binding interactions .

Advanced Research Questions

Q. How can stereochemical discrepancies in synthesis be resolved?

- Chiral auxiliaries or catalysts : Use of Evans’ oxazolidinones or Sharpless asymmetric epoxidation to control stereocenters.

- Dynamic kinetic resolution : Employ enzymes or transition-metal catalysts to favor the (3S,4S) configuration .

- Comparative analysis : Cross-reference NMR data with structurally analogous compounds (e.g., (3R,4R)-isomers) to identify diagnostic peaks .

Q. What strategies optimize yield in large-scale synthesis?

- Flow microreactor systems : Enhance reaction efficiency and reduce side products for fluorination steps .

- DoE (Design of Experiments) : Systematic variation of temperature, solvent (e.g., THF vs. DCM), and catalyst loading to identify optimal conditions.

- In-line purification : Couple continuous flow synthesis with automated chromatography .

Q. How do conflicting binding affinity data from SPR and NMR studies arise, and how can they be reconciled?

- SPR limitations : Artifacts from surface immobilization or nonspecific binding. Validate with solution-phase techniques like ITC (isothermal titration calorimetry).

- NMR sensitivity : Low-affinity interactions may require higher compound concentrations or isotopic labeling (¹⁵N/¹³C).

- Orthogonal validation : Use molecular docking simulations to correlate structural features with experimental data .

Q. What are the degradation pathways under physiological conditions?

- Hydrolysis : The benzyl ester group is prone to enzymatic cleavage (e.g., esterases), forming carboxylic acid derivatives.

- Oxidative stability : The 4-hydroxy group may undergo oxidation; assess via accelerated stability studies (40°C/75% RH) with LC-MS monitoring.

- pH-dependent stability : Evaluate degradation kinetics in buffers mimicking lysosomal (pH 4.5) and cytoplasmic (pH 7.4) environments .

Structural and Mechanistic Questions

Q. How does this compound compare to structurally similar piperidine derivatives in SAR studies?

- Fluorine vs. non-fluorinated analogs : Fluorine at C3 increases receptor binding selectivity by 10–100-fold in muscarinic acetylcholine receptor assays .

- Methyl vs. trifluoromethyl at C4 : Bulkier groups reduce solubility but enhance target engagement (e.g., Ki values < 100 nM for 4-trifluoromethyl analogs) .

- Stereochemical impact : (3S,4S) configuration shows 5x higher activity than (3R,4R) isomers in enzyme inhibition assays .

Q. What computational methods predict its interaction with neurological targets?

- Molecular dynamics (MD) simulations : Model binding to GABA_A or NMDA receptors using force fields (AMBER/CHARMM).

- Free-energy perturbation (FEP) : Quantify ΔΔG values for fluorine’s contribution to binding.

- Docking studies : Use AutoDock Vina or Schrödinger Glide to identify key residues (e.g., Arg192 in mAChR3) .

Troubleshooting and Data Analysis

Q. How can low reproducibility in biological assays be addressed?

Q. What statistical approaches resolve contradictions in pharmacological data?

- Meta-analysis : Pool data from multiple assays (e.g., functional cAMP vs. radioligand binding) to identify outliers.

- Bayesian modeling : Quantify uncertainty in EC50/IC50 values.

- Multivariate regression : Correlate structural descriptors (logP, PSA) with activity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.